molecular formula C6H4BrN3O B12963621 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B12963621
M. Wt: 214.02 g/mol
InChI Key: WATFIAUOQUIJGI-UHFFFAOYSA-N
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Description

7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a carbonyl group at the 2nd position of the imidazo[4,5-b]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the halogenation of imidazo[4,5-b]pyridin-2-one derivatives. One common method is the bromination of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one using bromine or N-bromosuccinimide (NBS) in acetic acid at elevated temperatures (90–95°C) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

    Oxidation: Oxidized forms of the compound, potentially introducing additional functional groups.

    Reduction: Reduced forms, possibly altering the imidazo[4,5-b]pyridine ring system.

Scientific Research Applications

7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and carbonyl functional groups. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: The parent compound without the bromine substitution.

    7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: A similar compound with a chlorine atom instead of bromine.

    7-Iodo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: A similar compound with an iodine atom instead of bromine.

Uniqueness

7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to its specific bromine substitution, which can influence its reactivity and biological activity compared to other halogenated derivatives.

Properties

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

IUPAC Name

7-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C6H4BrN3O/c7-3-1-2-8-5-4(3)9-6(11)10-5/h1-2H,(H2,8,9,10,11)

InChI Key

WATFIAUOQUIJGI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Br)NC(=O)N2

Origin of Product

United States

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